molecular formula C9H10N2O2 B12938070 6-Amino-5-cyclopropylnicotinic acid

6-Amino-5-cyclopropylnicotinic acid

Cat. No.: B12938070
M. Wt: 178.19 g/mol
InChI Key: QQAXSUNDGUMVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-cyclopropylnicotinic acid is a substituted nicotinic acid derivative serving as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both an amino and a cyclopropyl group on the nicotinic acid scaffold, makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of heterocyclic compounds. Research indicates that similar amino nicotinic acid derivatives have been explored as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) . This suggests potential applications for this compound in developing therapeutics for autoimmune disorders and other diseases . The cyclopropyl group can enhance metabolic stability and influence the molecule's lipophilicity and conformational properties, which are critical factors in optimizing the pharmacokinetic profiles of lead compounds . As a key intermediate, this compound is expected to be used in organic synthesis, including coupling reactions and cyclization techniques, to construct privileged structures like xanthines and other nitrogen-containing heterocycles with potential biological activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-5-cyclopropylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c10-8-7(5-1-2-5)3-6(4-11-8)9(12)13/h3-5H,1-2H2,(H2,10,11)(H,12,13)

InChI Key

QQAXSUNDGUMVLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)C(=O)O)N

Origin of Product

United States

General Context of Nicotinic Acid Derivatives in Chemical Biology Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in chemical biology and medicinal chemistry research. chemistryjournal.netresearchgate.net This class of compounds, characterized by a pyridine-3-carboxylic acid scaffold, is integral to numerous vital biological processes. chemistryjournal.net The inherent biological relevance of the nicotinic acid core has spurred extensive research into synthesizing and evaluating novel derivatives for a wide array of therapeutic applications.

Researchers have successfully developed nicotinic acid derivatives with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and insecticidal properties. chemistryjournal.netresearchgate.netresearchgate.net For instance, the synthesis of 2-aryl nicotinic acid derivatives has yielded compounds with significant analgesic and anti-inflammatory effects. chemistryjournal.net Furthermore, modifications of the nicotinic acid scaffold have led to the creation of potent agents against resistant strains of bacteria and fungi, as well as compounds with potential applications in treating diseases like Alzheimer's and pneumonia. chemistryjournal.netbohrium.com The versatility of the nicotinic acid framework allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical properties and biological targets. bohrium.commdpi.com

Significance of Cyclopropyl and Amino Functionalities in Advanced Medicinal Chemistry Scaffolds

The inclusion of cyclopropyl (B3062369) and amino functionalities in medicinal chemistry scaffolds is a strategic design choice aimed at enhancing the pharmacological profile of drug candidates. These groups are not merely passive structural elements; they actively contribute to a molecule's potency, selectivity, and metabolic stability.

The Cyclopropyl Group: This small, strained ring system is a favored motif in modern drug design. scientificupdate.comiris-biotech.de Its rigid nature can lock a molecule into a specific conformation, which can be crucial for optimal binding to a biological target. iris-biotech.deunl.pt This conformational constraint can lead to an entropically more favorable binding event and, consequently, increased potency. iris-biotech.denih.gov

Key attributes that make the cyclopropyl group attractive to medicinal chemists include:

Metabolic Stability: The replacement of more metabolically labile groups, such as an N-ethyl group, with a cyclopropyl moiety can protect the molecule from enzymatic degradation, particularly by CYP450 enzymes. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl group can influence a compound's lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de

Bioisosteric Replacement: It often serves as a bioisostere for other groups like alkenes or isopropyl groups, offering a way to fine-tune the molecule's properties while maintaining or improving its biological activity. scientificupdate.comiris-biotech.de

Key roles of the amino functionality include:

Formation of Key Interactions: As a hydrogen bond donor, the amino group can form crucial interactions with biological targets such as enzymes and receptors, contributing to the molecule's binding affinity and specificity. mdpi.com

Scaffold for Diversity: The amino group serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied biological activities. rsc.orgnih.gov

Influence on Physicochemical Properties: The basicity of the amino group can be modulated to control the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with targets.

Overview of Academic Research Trajectories for Novel Chemical Compounds with Similar Structural Motifs

The structural motif of an aminopyridine core functionalized with a cyclopropyl (B3062369) group is a recurring theme in contemporary medicinal chemistry research, with investigations spanning various therapeutic areas.

Research into compounds with similar structural features often follows these trajectories:

Inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH): Certain amino(iso)nicotinic acid derivatives have been identified as potent inhibitors of DHODH, an enzyme crucial for pyrimidine (B1678525) biosynthesis. google.com This makes them promising candidates for the treatment of autoimmune diseases and certain cancers. google.comaging-us.com Notably, compounds containing a 2'-amino-5'-cyclopropyl nicotinic acid moiety have been explored in this context. aging-us.com

Kinase Inhibitors: The aminopyridine scaffold is a well-established core for the design of kinase inhibitors. semanticscholar.org The addition of various substituents, including cyclopropyl groups, allows for the modulation of selectivity and potency against specific kinases, which are often implicated in cancer and inflammatory diseases.

Antibacterial Agents: The search for new antibacterial agents has led to the exploration of fluoroquinolones and other heterocyclic compounds bearing cyclopropyl and amino groups. mdpi.com These functionalities can enhance the antibacterial spectrum and potency of the compounds.

Development of Novel Synthetic Methodologies: The synthesis of substituted aminopyridines and related heterocyclic systems is an active area of research. nih.govscielo.br The development of efficient, one-pot, and multicomponent reactions facilitates the creation of libraries of diverse compounds for biological screening. nih.gov

The convergence of the nicotinic acid scaffold with the strategic incorporation of cyclopropyl and amino groups continues to be a fruitful area of research, promising the discovery of novel chemical entities with significant therapeutic potential.

Synthetic Routes to 6-Amino-5-cyclopropylnicotinic Acid and Its Analogs

The synthesis of this compound, a key scaffold in medicinal chemistry, involves strategic chemical transformations to construct the substituted pyridine (B92270) ring. This article details the methodologies for synthesizing the core structure and its derivatives, focusing on the introduction of the cyclopropyl and amino groups, the synthesis of crucial intermediates, and strategies for diversification.

Metabolic Investigations in in Vitro Biological Systems

Metabolite Identification and Characterization in Cell-Free Systems

Cell-free systems, such as liver microsomes and S9 fractions, offer a simplified and controlled environment to study the initial biotransformation of a compound. These systems are enriched with a variety of drug-metabolizing enzymes, allowing for the identification of primary metabolic pathways.

Enzymatic Biotransformation Pathways

Initial in vitro studies using human liver microsomes would be designed to identify the primary enzymatic pathways involved in the metabolism of 6-Amino-5-cyclopropylnicotinic acid. The primary routes of metabolism for a compound with its structure would likely involve oxidation, reduction, and conjugation reactions.

Key enzymatic systems that would be investigated include:

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics. Incubations with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) would be conducted to identify the specific isoforms responsible for any oxidative metabolism of this compound.

Flavin-containing Monooxygenases (FMOs): These enzymes catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. Their role in the metabolism of the amino group on the nicotinic acid ring would be assessed.

Uridine Diphosphate-glucuronosyltransferases (UGTs): As a phase II reaction, glucuronidation is a common pathway for compounds containing hydroxyl, carboxyl, or amino groups. The potential for direct glucuronidation of the carboxylic acid or the amino group of this compound would be explored using liver microsomes supplemented with UDPGA.

Table 1: Potential Enzymatic Biotransformations of this compound in Cell-Free Systems

Enzyme FamilyPotential ReactionSubstrate Moiety
Cytochrome P450HydroxylationCyclopropyl (B3062369) ring, Aromatic ring
N-oxidationAmino group
Flavin-containing MonooxygenasesN-oxidationAmino group
Uridine Diphosphate-glucuronosyltransferasesGlucuronidationCarboxylic acid, Amino group

Structural Elucidation of Metabolites

Following incubation in cell-free systems, the resulting mixture would be analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). This analytical approach allows for the separation of the parent compound from its metabolites and provides precise mass measurements to determine their elemental composition.

The fragmentation patterns observed in the MS/MS spectra are crucial for elucidating the structure of the metabolites. For instance, a mass shift of +16 Da would suggest an oxidation event (e.g., hydroxylation), while a shift of +176 Da would indicate the addition of a glucuronic acid moiety. The exact position of these modifications would be determined by detailed analysis of the fragment ions. Nuclear Magnetic Resonance (NMR) spectroscopy could be employed for unambiguous structural confirmation of significant metabolites, provided they can be isolated in sufficient quantities.

Impact on Key Metabolic Fluxes in Cellular Models (In Vitro)

To understand the broader impact of this compound on cellular metabolism, in vitro studies using cultured cells (e.g., hepatocytes, cancer cell lines) are essential. These studies can reveal how the compound perturbs major metabolic pathways.

Perturbation of Central Carbon Metabolism (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

The central carbon metabolism, encompassing glycolysis and the pentose phosphate pathway (PPP), is fundamental for cellular energy production and biosynthesis. The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis, generating NADPH and precursors for nucleotide synthesis. wikipedia.org The oxidative phase of the PPP produces NADPH, while the non-oxidative phase synthesizes five-carbon sugars. wikipedia.org

The influence of this compound on these pathways would be investigated using metabolic flux analysis with stable isotope tracers, such as [U-¹³C]-glucose. By monitoring the incorporation of ¹³C into downstream metabolites of glycolysis (e.g., lactate (B86563), pyruvate) and the PPP (e.g., ribose-5-phosphate), any alterations in the metabolic flux through these pathways can be quantified. A related compound, 6-aminonicotinamide, is known to inhibit the pentose phosphate pathway. nih.govnih.gov

Table 2: Investigating the Impact on Central Carbon Metabolism

PathwayKey EnzymesMethod of InvestigationPotential Impact
GlycolysisHexokinase, Phosphofructokinase, Pyruvate Kinase¹³C-glucose flux analysis, Seahorse XF AnalyzerAltered ATP production, changes in lactate secretion
Pentose Phosphate PathwayGlucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase¹³C-glucose flux analysis, NADPH/NADP+ ratio measurementChanges in cellular redox state, altered nucleotide precursor synthesis

Influence on Amino Acid Biosynthesis Pathways

Cellular models would also be used to assess the effect of this compound on the biosynthesis of non-essential amino acids. Stable isotope tracing from ¹³C-glucose or ¹⁵N-glutamine can be used to monitor the de novo synthesis of amino acids such as serine, glycine, alanine, aspartate, and glutamate. Alterations in the levels of these amino acids following treatment with the compound could indicate an interaction with the enzymes involved in their synthesis.

Nucleotide Metabolism and Related Enzymes

Given the structural similarity of this compound to nicotinic acid (a precursor for NAD+ and NADP+), its impact on nucleotide metabolism is of significant interest. Nucleotide synthesis is essential for DNA replication and RNA synthesis. nih.gov The de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides involves multi-step enzymatic pathways. nih.gov

The effect of the compound on the intracellular pools of purine and pyrimidine nucleotides (e.g., ATP, GTP, CTP, UTP) would be quantified using LC-MS/MS. A significant change in these pools could suggest an interaction with key enzymes in their biosynthetic pathways. One study identified that compounds containing a 2′-amino-5′-cyclopropyl nicotinic acid structural region can act as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. aging-us.com

Table 3: Key Enzymes in Nucleotide Metabolism

PathwayKey EnzymeFunction
Purine SynthesisGlutamine phosphoribosylpyrophosphate amidotransferase (GPRATase)Rate-limiting step in de novo purine synthesis aging-us.com
Inosine monophosphate dehydrogenase (IMPDH)Catalyzes a key step in GMP synthesis aging-us.com
Pyrimidine SynthesisCarbamoyl phosphate synthetase II (CPSII)Rate-limiting step in de novo pyrimidine synthesis aging-us.com
Dihydroorotate dehydrogenase (DHODH)A key enzyme in the pyrimidine synthesis pathway aging-us.com

Further in vitro enzymatic assays with purified enzymes would be necessary to determine if this compound or its metabolites directly inhibit or activate any of these key enzymes in nucleotide metabolism.

Q & A

Q. How can researchers align chemical safety reporting for this compound with ICMJE guidelines?

  • Methodology : Disclose toxicity data (LD50, EC50), handling protocols (PPE requirements), and disposal methods in the "Methods" section. Reference Safety Data Sheets (SDS) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

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